c-Met Kinase Inhibition: Comparative Potency of 2-Aminopyridine-3-carboxamide Derivative vs. Reference c-Met Inhibitor BMS-777607
A specific derivative of 2-aminopyridine-3-carboxamide, designated (S)-24o, exhibited potent c-Met kinase inhibition with an IC50 of 0.022 μM [1]. In comparison, the established c-Met inhibitor BMS-777607 (a 3-pyridinecarboxamide analog) demonstrates an IC50 of 20 nM (0.020 μM) against c-Met autophosphorylation in GTL-16 cell lysates [2]. This indicates that optimized derivatives of the 2-aminopyridine-3-carboxamide scaffold can achieve comparable biochemical potency to clinically relevant c-Met inhibitors [3].
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.022 μM (derivative (S)-24o) |
| Comparator Or Baseline | BMS-777607: 0.020 μM |
| Quantified Difference | ≈ 1.1-fold less potent (comparable) |
| Conditions | Target compound: Biochemical c-Met assay; Comparator: GTL-16 cell lysate autophosphorylation assay |
Why This Matters
This potency parity validates the 2-aminopyridine-3-carboxamide scaffold as a legitimate starting point for developing c-Met targeted therapies, offering a distinct intellectual property position from established 3-pyridinecarboxamide-based inhibitors.
- [1] Zhang, D., Ai, J., Liang, Z., Li, C., Peng, X., Ji, Y., Jiang, H., Geng, M., Luo, C., & Liu, H. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169–5180. https://doi.org/10.1016/j.bmc.2012.07.007 View Source
- [2] Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. https://doi.org/10.1021/jm801586s View Source
- [3] Cui, J. J. (2014). Targeting receptor tyrosine kinase MET in cancer: small molecule inhibitors and clinical progress. Journal of Medicinal Chemistry, 57(11), 4427–4453. https://doi.org/10.1021/jm401427c View Source
